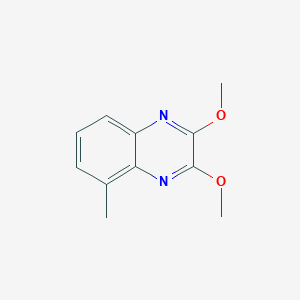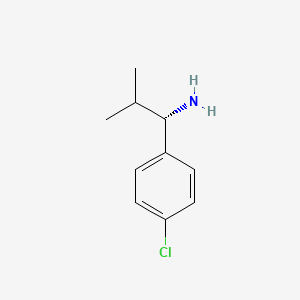![molecular formula C13H8BrN3O B8080086 15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene](/img/structure/B8080086.png)
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene is a chemical compound with unique properties and applications in various fields. It is known for its specific interactions and reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
The preparation of 15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 15-bromo-2-oxa-9,11,12-triazatetracyclo[86103,8013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene involves its interaction with specific molecular targets and pathways The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects
Comparison with Similar Compounds
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing this compound with these compounds, researchers can identify its distinct features and potential advantages in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and interactions make it a valuable substance for further investigation and development.
Properties
IUPAC Name |
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-7-5-9-12-11(6-7)18-10-4-2-1-3-8(10)15-13(12)17-16-9/h1-6H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSNQLXPLWOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=C(C=C4O2)Br)NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=C(C=C4O2)Br)NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
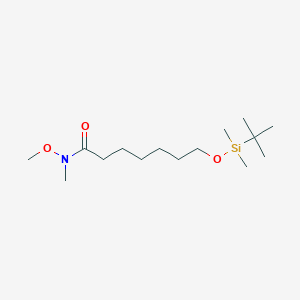
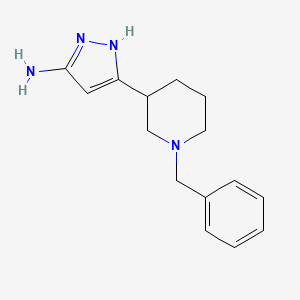

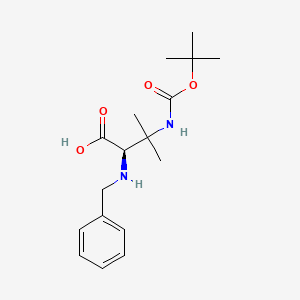
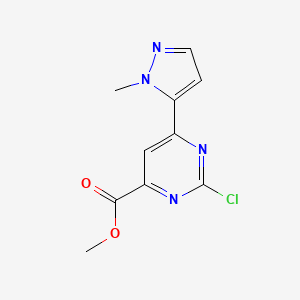
![5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B8080043.png)

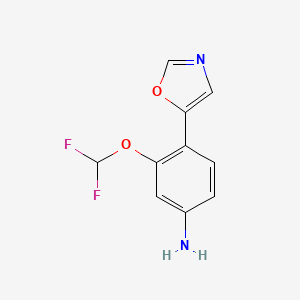
![Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8080060.png)
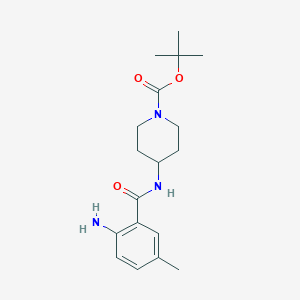
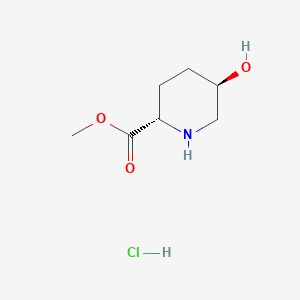
![tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate](/img/structure/B8080094.png)
